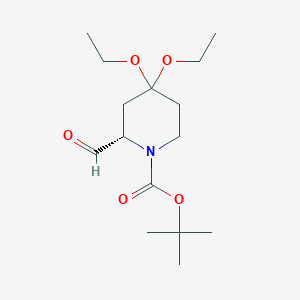

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

Description

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate (CAS: 1212152-15-2) is a chiral piperidine derivative with a molecular formula of C₁₅H₂₇NO₅ and a molar mass of 301.38 g/mol . The compound features a piperidine ring substituted with a tert-butyl carbamate group at position 1, a formyl group at position 2 (in the S-configuration), and two ethoxy groups at position 2. This structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and radiotracers, owing to its reactive aldehyde moiety and steric protection provided by the tert-butyl group .

Properties

IUPAC Name |

tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRBCIWFTCYRNP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1(CCN([C@@H](C1)C=O)C(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the diethoxy groups. The formyl group is then added through a formylation reaction. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate may involve the use of flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Functional Group Diversity :

- The target compound’s formyl group enables condensation or nucleophilic addition reactions, distinguishing it from sulfonate esters (e.g., methylsulfonyloxy in ) or aromatic amines (e.g., pyrimidoindole in ).

- The diethoxy groups at C4 provide steric and electronic stabilization, contrasting with the sulfonyloxy or halogenated substituents in analogues .

The tert-butyl carbamate group in all compounds serves as a protective strategy for the piperidine nitrogen, enhancing solubility and stability during synthesis .

Applications :

- The formyl group in the target compound positions it as a precursor for Schiff base formation or reductive amination , critical in drug candidate synthesis. In contrast, sulfonate esters (e.g., ) are typically used as leaving groups in nucleophilic substitutions.

Pyrrolidine Derivatives

Table 2: Comparison with Pyrrolidine-Based Analogues

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Features |

|---|---|---|---|---|

| tert-Butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate | N/A | C₂₁H₃₅NO₆ | - Methoxycarbonylcyclohexyloxy - Methoxymethyl |

Pyrrolidine core; dual methoxy substituents |

Key Observations :

- Ring Size Effects : The pyrrolidine derivative’s 5-membered ring (vs. piperidine’s 6-membered) alters conformational flexibility and electronic properties, impacting binding affinity in drug-receptor interactions .

- Substituent Complexity : The methoxycarbonyl and methoxymethyl groups in the pyrrolidine analogue introduce polarity and steric hindrance , contrasting with the target compound’s ethoxy and formyl motifs.

Biological Activity

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is a chiral piperidine derivative notable for its complex structure and potential applications in medicinal chemistry. This compound has garnered attention due to its unique biological activities and interactions with various molecular targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring with tert-butyl, diethoxy, and formyl substituents. Its molecular formula is C13H23NO4, with a molecular weight of approximately 253.33 g/mol. The presence of the tert-butyl group enhances lipophilicity, which can significantly influence its pharmacokinetics and biological interactions.

The biological activity of tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is hypothesized to involve interactions with specific enzymes and receptors. The functional groups within its structure may facilitate binding to biological targets, leading to various pharmacological effects. Molecular docking studies have indicated that the compound can engage in significant interactions with target proteins, potentially altering their activity.

Biological Activity Overview

Research indicates that compounds similar to tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate exhibit a range of biological activities, including:

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against strains of HIV. For instance, related piperidine derivatives have shown effective inhibition of viral replication in cell cultures.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered physiological responses, which are of interest in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential effects of tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.

Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of various piperidine derivatives against HIV-1. The results indicated that compounds with structural similarities to tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate exhibited significant antiviral potency. For example:

| Compound | EC50 (nmol/L) | CC50 (nmol/L) | SI (Selectivity Index) |

|---|---|---|---|

| Compound A | 15.8 | 1500 | 94 |

| Compound B | 20.5 | 2000 | 97 |

Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, it was found that similar piperidine compounds could effectively inhibit certain metabolic enzymes:

| Enzyme Target | IC50 (μM) | Mechanism |

|---|---|---|

| Enzyme X | 0.5 | Competitive Inhibition |

| Enzyme Y | 0.8 | Non-competitive Inhibition |

Computational Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate based on its structural features. These models suggest a strong correlation between specific functional groups and their biological effects.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR are critical for verifying the formyl proton (~9-10 ppm) and diethoxy groups (e.g., splitting patterns for ethoxy CH) .

- Infrared (IR) spectroscopy : Confirm the presence of carbonyl groups (Boc C=O at ~1680–1720 cm, formyl C=O at ~1700 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis using programs like SHELXL is recommended .

How can stereochemical inconsistencies in synthetic intermediates be resolved?

Advanced

The (2S) configuration requires strict control during synthesis:

- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- Diastereomeric crystallization : Introduce a resolving agent (e.g., tartaric acid) to isolate the desired diastereomer .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalysts) during key steps like piperidine ring formation .

Data cross-validation : Compare optical rotation and NMR data with literature values for analogous compounds (e.g., tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate derivatives) .

What experimental precautions are necessary to stabilize the formyl group during synthesis?

Advanced

The formyl group is prone to oxidation and hydration:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

- Low-temperature work : Perform formylation at 0–5°C to minimize side reactions .

- Protection strategies : Temporarily protect the formyl group as an acetal or thioacetal, followed by mild deprotection (e.g., using aqueous HCl) .

Monitoring : Use TLC or in-situ IR to track reaction progress and detect degradation.

How should researchers address contradictions in NMR data for structurally similar analogs?

Advanced

Discrepancies may arise from solvent effects, rotamers, or impurities:

- Variable-temperature NMR : Resolve dynamic effects (e.g., ethoxy group rotation) by acquiring spectra at different temperatures .

- 2D NMR techniques : Use COSY, HSQC, and NOESY to assign overlapping signals and confirm spatial relationships .

- Reference standards : Compare data with well-characterized analogs like tert-butyl (2S,4S)-4-fluoro-pyrrolidine-1-carboxylate derivatives .

Crystallographic validation : Resolve ambiguities via X-ray diffraction (e.g., SHELXL refinement) .

What role does this compound play in drug discovery pipelines?

Advanced

It serves as a key intermediate in synthesizing bioactive molecules:

- Antimicrobial agents : Analogous piperidine carboxylates are used to develop inhibitors targeting microbial enzymes (e.g., macrophage infectivity potentiators) .

- Antiviral scaffolds : The diethoxy and formyl groups enable derivatization for hepatitis C virus (HCV) protease inhibitors .

Case study : In antimicrobial research, coupling the formyl group with hydrazine derivatives generates hydrazone-based inhibitors with improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.